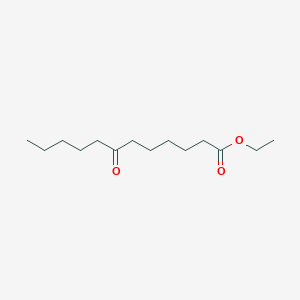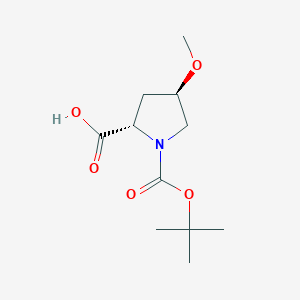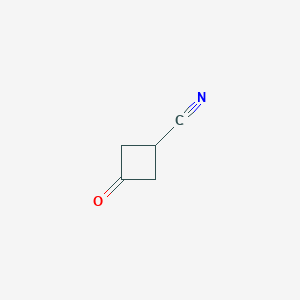
Ethyl 7-oxododecanoate
Overview
Description
Ethyl 7-oxododecanoate is a chemical compound with the CAS Number: 58262-36-5 . It has a molecular weight of 242.36 and its IUPAC name is ethyl 7-oxododecanoate . It appears as a cloudy colorless oil .
Molecular Structure Analysis
The molecular formula of Ethyl 7-oxododecanoate is C14H26O3 . The InChI Code is 1S/C14H26O3/c1-3-5-7-10-13(15)11-8-6-9-12-14(16)17-4-2/h3-12H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 7-oxododecanoate is a cloudy colorless oil . Its molecular formula is C14H26O3 and it has a molar mass of 242.35 .Scientific Research Applications
1. Synthesis of Macrocyclic Systems
Ethyl 7-oxododecanoate and its derivatives have been utilized in synthesizing macrocyclic systems, particularly in creating fused or exocyclic nitrogen heterocycles of different ring sizes. These compounds serve as key intermediates in the synthesis process, enabling the formation of complex molecular structures (Zoorob, Elsherbini, & Hamama, 2012).
2. Preparation of Specific Organic Compounds
Ethyl 7-oxododecanoate-related compounds are critical in the preparation of specific organic molecules. For instance, certain ethyl derivatives are prepared through a sequence of reactions involving reduction, regiosselective deprotonation, and subsequent chemical transformations, indicating their importance in organic synthesis (Kiely, 1991).
3. Pharmaceutical Intermediate Synthesis
In pharmaceutical research, ethyl 7-oxododecanoate derivatives are investigated for synthesizing intermediates of drugs. For example, the preparation of methyl ester of etodolac, a key intermediate in the synthesis of a nonsteroidal drug, has been explored using ethyl derivatives in experimental models (Habinovec et al., 2016).
4. Crystal Structure Analysis
Understanding the crystal structure of ethyl 7-oxododecanoate and related compounds aids in comprehending their chemical behavior and potential applications. Research has been conducted to determine the crystal structure of such compounds, providing insights into their molecular conformation and interactions (O'Connell, 1968).
5. Synthesis of Pheromones
Ethyl 7-oxododecanoate derivatives are also pivotal in synthesizing chiral methyl-branched pheromones. They serve as intermediates for creating pheromones for various insects, showcasing their utility in biological and ecological studies (Lamers, Rusu, Wijnberg, & Groot, 2003).
Safety and Hazards
properties
IUPAC Name |
ethyl 7-oxododecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-3-5-7-10-13(15)11-8-6-9-12-14(16)17-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBYNRAELGEYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557993 | |
| Record name | Ethyl 7-oxododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxododecanoate | |
CAS RN |
58262-36-5 | |
| Record name | Ethyl 7-oxododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)

![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)

